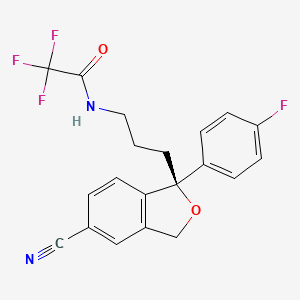

S-(+)-N-Trifluoroacetodidemethyl Citalopram

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

S-(+)-N-Trifluoroacetodidemethyl Citalopram is a derivative of citalopram, which is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder . The primary target for citalopram is the serotonin transporter (SERT), which is responsible for serotonin (or 5-hydroxytryptamine [5-HT]) reuptake at the terminals and cell bodies of serotonergic neurons .

Wissenschaftliche Forschungsanwendungen

Pharmacodynamic and Pharmacokinetic Properties

Citalopram, an antidepressant, enhances serotoninergic neurotransmission through potent and selective inhibition of serotonin reuptake. It is considered well-tolerated and offers a favorable tolerability profile compared to tricyclic antidepressants, with minimal anticholinergic effects and nonsedating properties. The efficacy and safety of citalopram have been maintained over extended treatment periods, highlighting its potential for long-term management of depressive disorders (Milne & Goa, 1991).

Metabolism and Drug Interactions

Citalopram is metabolised by multiple cytochrome P450 enzymes, indicating a lower likelihood of biotransformation inhibition by other drugs. Its wide margin of safety and minimal to moderate inhibition of CYP enzymes suggest a low potential for clinically important drug-drug interactions, which is crucial for patients taking multiple medications (Brøsen & Naranjo, 2001).

Superiority of Escitalopram Over Citalopram

Escitalopram, the S-enantiomer of citalopram, shows greater efficacy and faster onset of action than citalopram in various non-clinical and clinical studies. The presence of R-citalopram in the racemic mixture of citalopram may inhibit the effects of the S-enantiomer, suggesting a rationale for the observed clinical differences between the two formulations. This finding underlines the importance of enantiomer-specific actions in the therapeutic effectiveness of SSRIs (Sánchez et al., 2004).

Clinical Efficacy in Depression and Anxiety

Escitalopram is highlighted for its efficacy in treating major depressive disorder and anxiety with a favorable safety and tolerability profile. It is as effective as higher doses of citalopram, indicating its increased selectivity and potential for reduced side effects, making it a preferred choice in primary care for symptoms of depression and anxiety (Culpepper, 2002).

Molecular Mechanisms and Therapeutic Implications

The molecular mechanisms underlying the superior efficacy of escitalopram compared to citalopram, particularly in the dynamics of serotonin reuptake transporter occupancy, provide insights into the pharmacological basis for choosing escitalopram in the treatment of major depressive disorder. This supports the clinical preference for escitalopram due to its enhanced therapeutic effects (Kasper et al., 2009).

Eigenschaften

IUPAC Name |

N-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F4N2O2/c21-16-5-3-15(4-6-16)19(8-1-9-26-18(27)20(22,23)24)17-7-2-13(11-25)10-14(17)12-28-19/h2-7,10H,1,8-9,12H2,(H,26,27)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXPNSRROUWKMK-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCNC(=O)C(F)(F)F)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCCNC(=O)C(F)(F)F)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652685 |

Source

|

| Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(+)-N-Trifluoroacetodidemethyl Citalopram | |

CAS RN |

1217811-50-1 |

Source

|

| Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)

![2-Bromo-4-[(ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B562492.png)

![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)